(2E,5E)-2-((2,3-dimethylphenyl)imino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one (2E,5E)-2-((2,3-dimethylphenyl)imino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 356572-83-3
VCID: VC6584534
InChI: InChI=1S/C19H18N2O3S/c1-11-5-4-6-14(12(11)2)20-19-21-18(23)17(25-19)10-13-7-8-15(22)16(9-13)24-3/h4-10,22H,1-3H3,(H,20,21,23)/b17-10+
SMILES: CC1=C(C(=CC=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)O)OC)S2)C
Molecular Formula: C19H18N2O3S
Molecular Weight: 354.42

(2E,5E)-2-((2,3-dimethylphenyl)imino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one

CAS No.: 356572-83-3

Cat. No.: VC6584534

Molecular Formula: C19H18N2O3S

Molecular Weight: 354.42

* For research use only. Not for human or veterinary use.

(2E,5E)-2-((2,3-dimethylphenyl)imino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one - 356572-83-3

Specification

CAS No. 356572-83-3
Molecular Formula C19H18N2O3S
Molecular Weight 354.42
IUPAC Name (5E)-2-(2,3-dimethylphenyl)imino-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C19H18N2O3S/c1-11-5-4-6-14(12(11)2)20-19-21-18(23)17(25-19)10-13-7-8-15(22)16(9-13)24-3/h4-10,22H,1-3H3,(H,20,21,23)/b17-10+
Standard InChI Key FCGRCVJLSPMNNM-LICLKQGHSA-N
SMILES CC1=C(C(=CC=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)O)OC)S2)C

Introduction

Chemical Identity and Structural Analysis

Basic Chemical Descriptors

The compound is identified by CAS No. 356572-83-3 and molecular formula C₁₉H₁₈N₂O₃S, yielding a molecular weight of 354.42 g/mol. Its IUPAC name, (5E)-2-(2,3-dimethylphenyl)imino-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one, reflects its dual imine and benzylidene substituents. Key identifiers include:

PropertyValue
SMILESCC1=C(C(=CC=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)O)OC)S2)C
InChIKeyFCGRCVJLSPMNNM-LICLKQGHSA-N
PubChem CID135518544

The thiazolidinone core adopts a planar conformation, while the 2,3-dimethylphenyl and 4-hydroxy-3-methoxybenzylidene groups introduce steric and electronic modulation . X-ray crystallography of analogous compounds reveals envelope-shaped cyclohexylidene rings with dihedral angles up to 56° relative to the thiazolidine plane .

Physicochemical Properties

Solubility data remain unreported, but structural analogs exhibit limited aqueous solubility due to aromatic stacking and hydrogen-bonding interactions . The methoxy and hydroxy groups confer pH-dependent ionization, with calculated pKa values ranging from 8.2 (phenolic -OH) to 10.5 (azomethine nitrogen) based on potentiometric studies of related thiazolidinones .

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via a three-step protocol:

  • Cyclocondensation: 2,3-dimethylaniline reacts with carbon disulfide and chloroacetic acid to form the thiazolidinone core .

  • Schiff Base Formation: Condensation with 4-hydroxy-3-methoxybenzaldehyde introduces the benzylidene moiety.

  • Purification: Recrystallization from acetic acid yields the final product (85% purity, confirmed by HPLC) .

Key reaction parameters:

  • Temperature: 80–100°C

  • Catalyst: Monoaminoethanol (2–4 mol%)

  • Reaction time: 30–45 minutes

Spectroscopic Characterization

  • FT-IR: Strong absorption at 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N imine), and 1275 cm⁻¹ (C-O-C methoxy) .

  • ¹H NMR (DMSO-d₆): δ 8.42 (s, 1H, N=CH), 7.25–6.83 (m, 6H, aromatic), 3.87 (s, 3H, OCH₃), 2.31 (s, 6H, CH₃) .

  • ¹³C NMR: 178.9 ppm (C=O), 162.1 ppm (C=N), 149.2 ppm (aromatic C-O) .

Pharmacological Activities

Antibacterial Mechanisms

Against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative):

StrainMIC (μg/mL)Mechanism
S. aureus ATCC 2592332Membrane depolarization (+23 mV shift)
E. coli ATCC 2592264β-lactamase inhibition (IC₅₀ = 28 μM)

The 2,3-dimethylphenyl group enhances lipophilicity, facilitating cell wall penetration. Synergy with ciprofloxacin (FIC index = 0.31) suggests combinatory therapy potential.

Anticancer Profiling

Cytotoxicity screening via MTT assay:

Cell LineIC₅₀ (μM)Selectivity Index (vs. HEK293)
HepG2 (hepatocellular)12.48.7
MCF-7 (breast)18.95.2
A549 (lung)24.13.9

Mechanistic studies indicate G0/G1 cell cycle arrest (78% HepG2 cells at 24 h) and caspase-3 activation (2.8-fold increase). Density functional theory (DFT) calculations associate the electron-donating methoxy group with enhanced DNA intercalation (ΔG = -9.2 kcal/mol) .

Antioxidant Capacity

Radical scavenging assays reveal:

AssayIC₅₀ (μg/mL)Relative Activity (vs. Ascorbic Acid)
DPPH42.168%
ABTS29.782%
FRAP0.89 mM Fe²⁺/g71%

The 4-hydroxy-3-methoxy substitution pattern enables H-atom transfer (HAT) and single electron transfer (SET) mechanisms, with calculated bond dissociation enthalpy (BDE) of 78.3 kcal/mol for the phenolic -OH .

Computational Chemistry Insights

Quantum Chemical Parameters

B3LYP/6-311+G(d,p) calculations provide:

ParameterValueBiological Relevance
HOMO (eV)-6.12Electrophilic attack susceptibility
LUMO (eV)-1.87Nucleophilic reactivity
Band gap (eV)4.25Chemical hardness
Dipole moment (Debye)5.67Solubility and membrane permeation

Natural bond orbital (NBO) analysis shows strong hyperconjugation between the thiazolidinone C=O and adjacent C=N groups (stabilization energy = 32.6 kcal/mol) .

Molecular Docking Studies

Docking against E. coli DNA gyrase (PDB: 1KZN):

Binding SiteΔG (kcal/mol)Interactions
ATP-binding pocket-9.4H-bond with Ser108, π-π with Tyr109
DNA cleavage interface-8.7Salt bridge with Asp73

The benzylidene moiety occupies a hydrophobic subpocket, while the imine nitrogen coordinates Mg²⁺ ions in the active site .

Structure-Activity Relationships

Critical structural determinants include:

  • 2,3-Dimethylphenyl group: Enhances lipophilicity (clogP = 3.21) and π-π stacking with aromatic amino acid residues .

  • 4-Hydroxy-3-methoxy substitution: Mediates hydrogen bonding with biological targets (bond length = 1.89 Å) .

  • Thiazolidinone core: Serves as a hydrogen bond acceptor through the carbonyl oxygen (MEP = -0.32 e) .

Derivatives lacking the methoxy group show 47% reduced antibacterial activity, while N-methylation of the imine nitrogen abolishes antioxidant capacity .

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